molecular formula C15H21N B14373853 2,4,4-Trimethyl-1-(4-methylphenyl)-2-azabicyclo[3.1.0]hexane CAS No. 90245-88-8

2,4,4-Trimethyl-1-(4-methylphenyl)-2-azabicyclo[3.1.0]hexane

Cat. No.: B14373853
CAS No.: 90245-88-8
M. Wt: 215.33 g/mol
InChI Key: PMEKULDTUAJLCG-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-1-(4-methylphenyl)-2-azabicyclo[310]hexane is a bicyclic compound with a unique structure that includes an azabicyclohexane ring

Chemical Reactions Analysis

2,4,4-Trimethyl-1-(4-methylphenyl)-2-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,4,4-Trimethyl-1-(4-methylphenyl)-2-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as adenosine receptors. The compound exhibits protective functions in response to organ stress and the release of damage-associated molecular patterns . It acts by binding to these receptors and modulating their activity, which can have therapeutic implications.

Comparison with Similar Compounds

Similar compounds to 2,4,4-Trimethyl-1-(4-methylphenyl)-2-azabicyclo[3.1.0]hexane include other bicyclo[3.1.0]hexane derivatives and quaternary ammonium compounds. These compounds share structural similarities but differ in their specific functional groups and applications. For instance, quaternary ammonium compounds are widely used as disinfectants and antiseptics , whereas bicyclo[3.1.0]hexane derivatives are more focused on medicinal chemistry applications .

Properties

CAS No.

90245-88-8

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

2,4,4-trimethyl-1-(4-methylphenyl)-2-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C15H21N/c1-11-5-7-12(8-6-11)15-9-13(15)14(2,3)10-16(15)4/h5-8,13H,9-10H2,1-4H3

InChI Key

PMEKULDTUAJLCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C23CC2C(CN3C)(C)C

Origin of Product

United States

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